molecular formula C10H7BrN2O2 B1286504 4-Bromo-2-nitronaphthalen-1-amine CAS No. 90767-01-4

4-Bromo-2-nitronaphthalen-1-amine

Cat. No.: B1286504
CAS No.: 90767-01-4
M. Wt: 267.08 g/mol
InChI Key: HDIRDIWTOYQFJI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-bromo-2-nitronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-8-5-9(13(14)15)10(12)7-4-2-1-3-6(7)8/h1-5H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIRDIWTOYQFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2N)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597518
Record name 4-Bromo-2-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90767-01-4
Record name 4-Bromo-2-nitronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-nitronaphthalen-1-amine typically involves a multi-step process:

    Nitration: The starting material, naphthalene, undergoes nitration to introduce a nitro group at the 2-position.

    Bromination: The nitronaphthalene intermediate is then brominated at the 4-position.

    Amination: Finally, the nitro group is reduced to an amine group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-nitronaphthalen-1-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide or other strong bases.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 4-Bromo-2-naphthylamine.

    Substitution: Various substituted naphthalenes depending on the nucleophile used.

    Oxidation: 4-Bromo-2-nitronaphthalen-1-nitroso or 4-Bromo-2-nitronaphthalen-1-nitro.

Scientific Research Applications

Medicinal Chemistry

4-Bromo-2-nitronaphthalen-1-amine serves as a building block in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as inhibitors in cancer treatment, particularly targeting specific pathways involved in tumor growth. For instance, compounds derived from this structure have been investigated for their efficacy against glioma and non-small cell lung cancer, demonstrating significant cytotoxic effects in vitro .

Case Studies

  • Cancer Research : A study highlighted the synthesis of naphthalene derivatives that exhibited selective inhibition of cancer cell lines, showcasing the potential of this compound as a precursor for developing anticancer agents .

Organic Synthesis

The compound is utilized in organic synthesis as an intermediate for creating more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions.

Applications:

  • Synthesis of Quinazoline Derivatives : Research has demonstrated that derivatives of this compound can be transformed into quinazoline derivatives with antimicrobial properties .

Recent studies have examined the biological activity of this compound and its derivatives. These investigations have revealed promising antimicrobial and cytotoxic properties.

Antimicrobial Activity

The compound has been screened against various pathogens, showing moderate to significant antibacterial effects. For example, derivatives were effective against Klebsiella pneumoniae and other gram-positive bacteria .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug development. Researchers have conducted structure-activity relationship (SAR) studies on naphthalene-based compounds to optimize their efficacy and selectivity as therapeutic agents.

Findings

These studies indicate that modifications to the nitro and bromo groups can significantly influence the biological activity of the compounds, allowing for tailored approaches in drug design .

Mechanism of Action

The mechanism of action of 4-Bromo-2-nitronaphthalen-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 90767-01-4
  • Molecular Formula : C₁₀H₇BrN₂O₂
  • Molecular Weight : 267.08 g/mol
  • Structure: A naphthalene derivative with bromo (-Br) at position 4, nitro (-NO₂) at position 2, and an amine (-NH₂) at position 1 (Figure 1).

Physicochemical Properties :

  • Solubility : Requires dissolution in organic solvents (e.g., DMSO); heating or sonication may enhance solubility .
  • Storage : Stable at room temperature when protected from light; solutions stored at -80°C retain integrity for 6 months .

Comparative Analysis with Structural Analogs

Table 1: Key Properties of 4-Bromo-2-nitronaphthalen-1-amine and Related Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) XLogP3 Key Functional Groups Applications
This compound 90767-01-4 C₁₀H₇BrN₂O₂ 267.08 N/A Br, NO₂, NH₂ Research intermediate
4-Bromo-2-methylnaphthalen-1-amine 37113-08-9 C₁₁H₁₀BrN 236.11 3.5 Br, CH₃, NH₂ Pharmaceutical intermediates
1-Bromo-2-naphthylamine 20191-75-7 C₁₀H₈BrN 222.08 N/A Br, NH₂ Drug synthesis
N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine 138310-84-6 C₂₂H₁₆BrN 374.28 N/A Br, NH (diaryl-substituted) Materials science, ligands
(4-Bromo-benzyl)-(4-bromo-2-nitro-phenyl)-amine N/A C₁₃H₁₀Br₂N₂O₂ 386.04 N/A Br (×2), NO₂, NH Specialty chemical synthesis

Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups: The nitro (-NO₂) group in this compound enhances electrophilicity at the brominated position, favoring nucleophilic substitution reactions. Positional Isomerism: 2-Bromo-4-nitronaphthalen-1-amine (PubChem: ) is a positional isomer with bromo and nitro groups swapped. This alters electronic distribution and meta/para-directing effects in further reactions.

Physicochemical Properties :

  • Lipophilicity : The methyl-substituted analog (XLogP3 = 3.5) is more lipophilic than this compound, which likely has a lower XLogP3 due to the polar nitro group .
  • Molecular Weight : Derivatives like N-(4-Bromophenyl)-N-phenylnaphthalen-1-amine (MW 374.28) exhibit higher molecular weights due to aryl substitutions, impacting solubility and diffusion rates .

Crystallography and Stability :

  • Derivatives such as 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine () form stable crystals with defined hydrogen-bonding networks, critical for material science applications. The nitro group contributes to planar molecular geometries, aiding crystallization .

Biological Activity

4-Bromo-2-nitronaphthalen-1-amine is an organic compound characterized by the presence of a bromine atom, a nitro group, and an amine group attached to a naphthalene ring. This unique combination of functional groups contributes to its diverse biological activities and potential applications in medicinal chemistry and biochemistry. Understanding its biological activity is crucial for exploring its potential therapeutic uses, particularly in the fields of cancer treatment and enzyme inhibition.

The molecular formula for this compound is C10H8BrN2O2, with a molecular weight of approximately 256.09 g/mol. The compound can undergo various chemical reactions, including:

  • Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
  • Substitution : The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
  • Oxidation : The amine group can be oxidized to form nitroso or nitro derivatives.

These reactions are significant as they influence the compound's reactivity and interactions with biological macromolecules, such as enzymes and receptors.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, potentially altering their activity. For example, studies have shown that compounds with similar structures exhibit significant inhibitory effects on key enzymes involved in metabolic pathways, suggesting that this compound may also possess similar properties.

Anticancer Properties

Recent investigations have highlighted the potential anticancer activity of this compound. Its ability to inhibit specific pathways involved in cancer cell proliferation has been noted, particularly through mechanisms involving reactive intermediates generated from its nitro group. These intermediates can interact with cellular targets, leading to apoptosis in cancer cells .

Case Studies

  • Inhibition of Tyrosinase : In a study focusing on naphthol derivatives, it was found that compounds related to this compound exhibited inhibitory effects on mushroom tyrosinase, an enzyme critical for melanin biosynthesis. This suggests potential applications in skin-related conditions and cosmetic formulations .
  • Nrf2 Activation : Another study explored the structure-activity relationships of naphthalene derivatives, identifying that certain substitutions at the C-2 position could enhance Nrf2 activation—an important pathway for cellular defense against oxidative stress. While this study did not directly test this compound, it implies that similar compounds could hold therapeutic promise in combating oxidative damage associated with various diseases .

Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructure FeaturesNotable Biological Activity
2-Bromo-1-nitronaphthaleneLacks amine groupModerate enzyme inhibition
4-Bromo-1-naphthylamineLacks nitro groupAntimicrobial properties
2-NitronaphthaleneLacks both bromine and amine groupsLimited bioactivity

This compound is unique due to the presence of all three functional groups (bromine, nitro, and amine), allowing for a broader range of chemical reactions and biological activities compared to its analogs.

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